(R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID T-BUTYL ESTER
(R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID T-BUTYL ESTER
Brand Name:
Vulcanchem
CAS No.:
189094-06-2
VCID:
VC0061568
InChI:
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3/t12-/m1/s1
SMILES:
CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1
Molecular Formula:
C14H19NO2
Molecular Weight:
233.31 g/mol
(R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID T-BUTYL ESTER
CAS No.: 189094-06-2
Main Products
VCID: VC0061568
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
CAS No. | 189094-06-2 |
---|---|
Product Name | (R)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID T-BUTYL ESTER |
Molecular Formula | C14H19NO2 |
Molecular Weight | 233.31 g/mol |
IUPAC Name | tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
Standard InChI | InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3/t12-/m1/s1 |
Standard InChIKey | KRSUDBIZXKOKGA-GFCCVEGCSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)[C@H]1CC2=CC=CC=C2CN1 |
SMILES | CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1 |
Canonical SMILES | CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1 |
PubChem Compound | 11470321 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume